RGD peptide (GRGDNP) (TFA)

Übersicht

Beschreibung

RGD-Peptid (GRGDNP) (TFA) ist ein synthetisches Peptid, das aus den Aminosäuren Glycin, Arginin, Glycin, Asparaginsäure, Asparagin und Prolin besteht. Es ist bekannt für seine Fähigkeit, Integrin-Ligand-Interaktionen zu hemmen, insbesondere durch kompetitive Hemmung der Bindung von Integrin α5β1 an die extrazelluläre Matrix (ECM). Dieses Peptid spielt eine entscheidende Rolle bei der Zellhaftung, Migration, dem Wachstum und der Differenzierung .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von RGD-Peptid (GRGDNP) (TFA) erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Addition von Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Harzbeladung: Die erste Aminosäure wird an ein festes Harz gebunden.

Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt, um die Addition der nächsten Aminosäure zu ermöglichen.

Kopplung: Die nächste Aminosäure, die an ihrer Aminogruppe geschützt ist, wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten ist.

Spaltung und Reinigung: Das Peptid wird vom Harz abgespalten und gereinigt, oft mit Hilfe von Hochleistungsflüssigkeitschromatographie (HPLC).

Industrielle Produktionsmethoden

Die industrielle Produktion von RGD-Peptid (GRGDNP) (TFA) folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden eingesetzt, um die Effizienz und Konsistenz zu erhöhen. Der Prozess wird hinsichtlich Ausbeute und Reinheit optimiert, und strenge Qualitätskontrollmaßnahmen werden implementiert, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt .

Wissenschaftliche Forschungsanwendungen

RGD peptide (GRGDNP) (TFA) has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in cell adhesion, migration, and differentiation.

Medicine: Explored for its potential in cancer therapy, particularly in targeting tumor cells and inhibiting angiogenesis.

Industry: Utilized in the development of biomaterials and drug delivery systems

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of RGD peptide (GRGDNP) (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and Purification: The peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of RGD peptide (GRGDNP) (TFA) follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process is optimized for yield and purity, and stringent quality control measures are implemented to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Reaktionstypen

RGD-Peptid (GRGDNP) (TFA) durchläuft hauptsächlich die folgenden Reaktionstypen:

Oxidation: Das Peptid kann oxidiert werden, insbesondere an den Methionin- und Cysteinresten, falls vorhanden.

Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können substituiert werden, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Aminosäurederivate und Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt).

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind modifizierte Peptide mit veränderten funktionellen Gruppen oder Sequenzen, die ihre biologische Aktivität und Stabilität beeinflussen können .

Wissenschaftliche Forschungsanwendungen

RGD-Peptid (GRGDNP) (TFA) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Als Modellverbindung für die Untersuchung der Peptidsynthese und -modifikation.

Biologie: Untersucht wird seine Rolle bei der Zellhaftung, Migration und Differenzierung.

Medizin: Erforscht wird sein Potenzial in der Krebstherapie, insbesondere bei der gezielten Ansteuerung von Tumorzellen und der Hemmung der Angiogenese.

Industrie: Anwendung bei der Entwicklung von Biomaterialien und Medikamententrägersystemen

Wirkmechanismus

RGD-Peptid (GRGDNP) (TFA) übt seine Wirkung aus, indem es an Integrinrezeptoren auf der Zelloberfläche bindet, insbesondere an Integrin α5β1. Diese Bindung hemmt die Interaktion zwischen Integrinen und der extrazellulären Matrix, was zur Störung der Zellhaftung und Migration führt. Darüber hinaus fördert das Peptid die Apoptose, indem es konformative Veränderungen induziert, die die Aktivierung und Autoverarbeitung von Pro-Caspase-3 verstärken .

Wirkmechanismus

RGD peptide (GRGDNP) (TFA) exerts its effects by binding to integrin receptors on the cell surface, specifically integrin α5β1. This binding inhibits the interaction between integrins and the extracellular matrix, leading to the disruption of cell adhesion and migration. Additionally, the peptide promotes apoptosis by inducing conformational changes that enhance the activation and autoprocessing of pro-caspase-3 .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

RGD-Peptid (GRGDSP): Eine weitere Variante des RGD-Peptids mit Serin anstelle von Asparagin.

RGD-Peptid (GRGDTP): Enthält Threonin anstelle von Asparagin.

RGD-Peptid (GRGDNP) (HCl): Die Hydrochloridsalzform des Peptids.

Einzigartigkeit

RGD-Peptid (GRGDNP) (TFA) ist aufgrund seiner spezifischen Sequenz und der Trifluoressigsäure (TFA)-Salzform einzigartig, die seine Löslichkeit und Stabilität beeinflussen kann. Seine Fähigkeit, die Bindung von Integrin α5β1 kompetitiv zu hemmen und die Apoptose zu fördern, macht es besonders wertvoll in der Forschung, die sich auf Zellhaftung und Krebstherapie konzentriert .

Eigenschaften

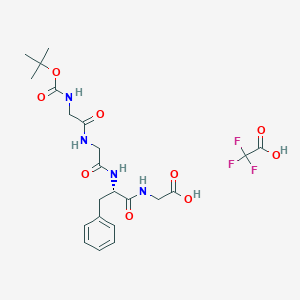

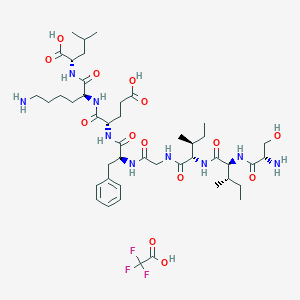

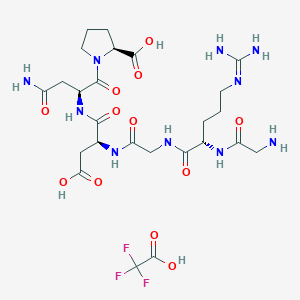

IUPAC Name |

(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N10O10.C2HF3O2/c24-9-16(35)30-11(3-1-5-28-23(26)27)19(39)29-10-17(36)31-12(8-18(37)38)20(40)32-13(7-15(25)34)21(41)33-6-2-4-14(33)22(42)43;3-2(4,5)1(6)7/h11-14H,1-10,24H2,(H2,25,34)(H,29,39)(H,30,35)(H,31,36)(H,32,40)(H,37,38)(H,42,43)(H4,26,27,28);(H,6,7)/t11-,12-,13-,14-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZWQCVQZWXDRF-ZMNOQRQPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39F3N10O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

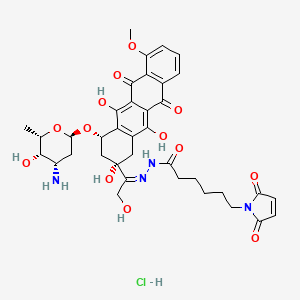

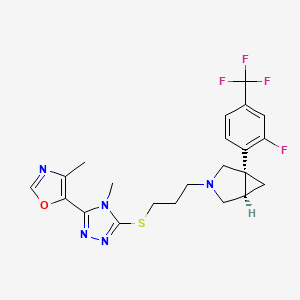

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B8085312.png)

![2-[4-[(E)-2-[1-(4-propan-2-yloxyphenyl)benzimidazol-5-yl]ethenyl]phenyl]propan-2-ol](/img/structure/B8085332.png)